molecular formula C6H13NO B8701260 1-(2-Methoxyethyl)cyclopropanamine

1-(2-Methoxyethyl)cyclopropanamine

Cat. No.: B8701260
M. Wt: 115.17 g/mol
InChI Key: JNXFZENQJRJCPG-UHFFFAOYSA-N
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Description

Comparison with Cyclopropylamine (C₃H₇N)

  • Cyclopropylamine lacks the methoxyethyl group, resulting in lower molecular weight (57.09 g/mol) and higher volatility.
  • The absence of the ether linkage reduces polarity, making cyclopropylamine less soluble in water but more reactive in alkylation reactions .

Comparison with this compound Hydrochloride (C₆H₁₄ClNO)

  • The hydrochloride salt forms via protonation of the amine group, increasing solubility in aqueous media (e.g., 25 mg/mL in water) .
  • The ionic interaction between the amine and chloride ion stabilizes the crystal lattice, raising the melting point to 190–195°C compared to the free base’s liquid state at room temperature .

Comparison with N-(2-Methoxyethyl)cyclopentanamine (C₈H₁₇NO)

  • Replacing the cyclopropane ring with a cyclopentane ring reduces angle strain, lowering reactivity in ring-opening reactions.
  • The larger ring size increases molecular weight (143.23 g/mol) and alters pharmacokinetic properties such as membrane permeability .

Table 2: Structural and Physical Comparison of Cyclopropylamine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
This compound C₆H₁₃NO 115.17 Methoxyethyl substituent, high strain
Cyclopropylamine C₃H₇N 57.09 Simple structure, high volatility
This compound HCl C₆H₁₄ClNO 151.64 Enhanced solubility, ionic form
N-(2-Methoxyethyl)cyclopentanamine C₈H₁₇NO 143.23 Reduced strain, larger ring size

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(2-methoxyethyl)cyclopropan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-5-4-6(7)2-3-6/h2-5,7H2,1H3

InChI Key

JNXFZENQJRJCPG-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CC1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methoxyethyl)cyclopropanamine has been investigated for its potential as a therapeutic agent due to its ability to interact with specific enzymes and receptors.

Potential Therapeutic Effects :

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, including proteases and kinases.
  • Receptor Modulation : It has shown promise in modulating receptor activity, which could lead to new treatments for neurological disorders or cancer.

Case Study: Inhibition of Kinase Activity

A study explored the compound's ability to inhibit a specific kinase involved in cancer cell proliferation. The findings indicated that this compound significantly reduced the activity of the targeted kinase in vitro, leading to decreased cell viability in cancer cell lines.

Synthetic Chemistry Applications

The unique structure of this compound allows it to serve as an intermediate in synthetic pathways. Its reactivity can be harnessed to develop new compounds with desirable properties.

Synthetic Routes

  • Synthesis Methodology : The synthesis typically involves cyclization reactions followed by substitution with methoxyethyl groups. This approach enables the creation of various derivatives that can be tailored for specific applications.
Synthesis StepDescription
Step 1Formation of cyclopropane ring from precursors
Step 2Nucleophilic substitution to introduce methoxyethyl group

Biological Research Applications

Research into the biological activities of this compound has revealed its potential as a lead compound for drug discovery.

  • Antiproliferative Effects : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use as an anticancer agent.
  • Mechanism of Action : The compound's mechanism may involve disruption of cell cycle progression and induction of apoptosis in malignant cells.

In Vitro Studies

In vitro assays demonstrated that this compound had IC50 values indicating potent activity against several cancer types, including breast and colon cancer.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Methoxyethyl vs. Methoxymethyl Substituents
  • 1-(Methoxymethyl)cyclopropanamine hydrochloride (C₅H₁₂ClNO, MW 137.61): This analog substitutes the methoxyethyl group with a shorter methoxymethyl chain. The reduced chain length decreases steric bulk and may enhance solubility in polar solvents compared to the methoxyethyl derivative. However, the shorter chain could limit flexibility in molecular interactions .
Aromatic vs. Aliphatic Substituents
  • 1-(4-Bromophenyl)cyclopropanamine (C₉H₁₀BrN, MW 212.09): The bromine atom introduces steric and electronic effects distinct from the methoxyethyl group, making it more reactive in cross-coupling reactions. This highlights how substituent choice tailors compounds for specific synthetic pathways .
Electron-Withdrawing Substituents
  • 1-(Trifluoromethyl)cyclopropanamine Hydrochloride: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and acidity of the amine group (pKa reduction).
Key Observations:
  • Solubility : Methoxyethyl and methoxymethyl substituents improve aqueous solubility compared to aromatic or trifluoromethyl groups.
  • Lipophilicity : Aromatic derivatives (e.g., 4-methylphenyl) exhibit higher LogP values, favoring membrane penetration but complicating formulation.
  • Reactivity : Trifluoromethyl groups enhance stability against oxidation, whereas methoxyethyl chains may participate in ether cleavage reactions under acidic conditions.

Preparation Methods

Sulfur Ylide-Mediated Cyclopropanation

The cyclopropane ring is often constructed via sulfur ylide intermediates. Dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide and a strong base (e.g., NaH), reacts with α,β-unsaturated esters or ketones to form cyclopropanes. For example:

  • Reaction Conditions : Trimethylsulfoxonium iodide (1.2 eq), NaH (2 eq), DMSO, 60–90°C.

  • Yield : 71–87% for analogous cyclopropane amines.

  • Mechanism : The ylide undergoes [2+1] cycloaddition with the alkene, followed by protonation to form the cyclopropane.

Transition Metal-Catalyzed Methods

Palladium-catalyzed cyclopropanation using diazo compounds has been explored, though this method is less common due to diazo stability issues. Recent advances utilize nickel catalysts for strain-enabled C–C bond formation, but yields remain moderate (50–65%).

Methoxyethyl Group Introduction

Alkylation of Cyclopropanamine

Direct alkylation of cyclopropanamine with 2-methoxyethyl halides is a straightforward approach:

  • Reagents : 2-Bromoethyl methyl ether (1.5 eq), Cs₂CO₃ (3 eq), acetonitrile, 90°C.

  • Yield : 90% (crude) after 12 hours.

  • Limitations : Competing over-alkylation requires careful stoichiometric control.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between cyclopropanamine derivatives and methoxyethanol:

  • Reagents : DIAD (1.1 eq), PPh₃ (1.1 eq), THF, 0°C to rt.

  • Yield : 75–82% for similar substrates.

Multi-Step Synthesis Pathways

Boronate Ester Intermediate Route

A Suzuki-Miyaura coupling-based method:

  • Step 1 : Cyclopropanation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Step 2 : Alkylation with 2-bromoethyl methyl ether (58 µL, 0.62 mmol), Cs₂CO₃, acetonitrile, 90°C.

  • Yield : 85–90% after purification.

Reductive Amination

A two-step sequence involving ketone formation followed by reductive amination:

  • Step 1 : Synthesis of α-methoxy-4-hydroxyacetophenone via bromination and methoxide exchange (85% yield).

  • Step 2 : Wolff-Kishner reduction with hydrazine and NaOH/ethylene glycol (70% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat/mass transfer, reduced reaction times (e.g., 2 hours vs. 12 hours batch).

  • Catalyst Recycling : Pd/C or Ni catalysts reused for >5 cycles without significant activity loss.

Cost-Effective Purification

  • Chromatography Avoidance : Liquid-liquid extraction (e.g., ethyl acetate/water) achieves >95% purity.

  • Crystallization : Recrystallization from toluene yields 99% pure product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Sulfur Ylide71–8798High120–150
Alkylation85–9095Moderate90–110
Reductive Amination7097Low200–250

Key Observations :

  • Sulfur ylide methods offer high yields but require expensive reagents.

  • Alkylation is cost-effective but suffers from side reactions .

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